(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
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Overview
Description
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with a unique structure. It features a combination of amino, oxo, and benzoyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the tetrahydropteridin ring, followed by the introduction of the amino and oxo groups. The final steps involve the coupling of the benzoyl and pentanedioic acid moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the oxo groups can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its labeled isotopes, such as trideuterio(113C)methyl, make it useful in tracing experiments.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with enzymes and receptors, modulating their activities. The benzoyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid derivatives: These compounds share the pentanedioic acid moiety and exhibit similar chemical properties.
Tetrahydropteridin derivatives: These compounds have the tetrahydropteridin ring and are used in similar applications.
Uniqueness
The uniqueness of (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid lies in its combination of isotopically labeled groups and versatile functional groups. This makes it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C20H25N7O6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31)/t12-,13-,15?/m0/s1/i1+1D3 |
InChI Key |
NKHUMCIXBRICHV-KDTYKIGESA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1[C@H](CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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